2-Anilinoacetamid

Übersicht

Beschreibung

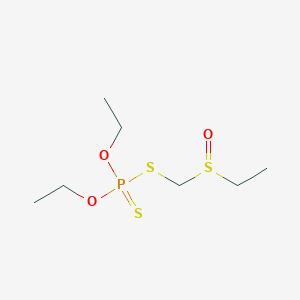

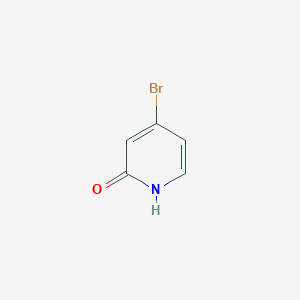

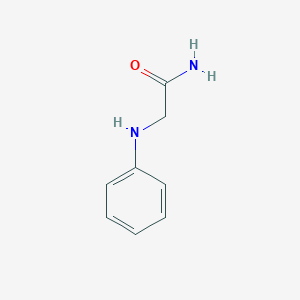

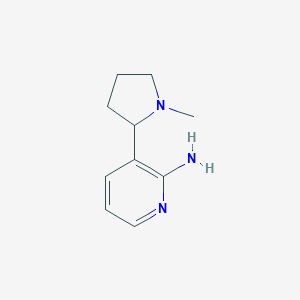

2-Anilinoacetamide is an organic compound with the chemical formula C5H9N3O. It is a colorless solid that is soluble in polar organic solvents. 2-Anilinoacetamide is a versatile compound that is used in a variety of scientific research applications. It can be used as a substrate for enzymes, a ligand for metal complexes, and a reagent to synthesize other compounds.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Anti-Helicobacter pylori-Mittel

2-Anilinoacetamid: Derivate wurden auf ihr Potenzial als Anti-Helicobacter pylori-Mittel untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von H. pylori, einem Erreger, der mit der Entwicklung von Zwölffingerdarmgeschwüren und Magenkrebs in Verbindung gebracht wird . Die Derivate zeigen eine selektive Aktivität, was ein therapeutisches Potenzial ohne signifikante Aktivität gegen andere verbreitete Bakterien oder Pilze bietet .

Organische Synthese: Vorläufer für Anilinoketone

In der organischen Synthese dient This compound als Vorläufer für die Synthese von α-Anilinoketonen. Diese Ketone sind wertvolle Zwischenprodukte bei der Herstellung verschiedener Arzneimittel und Agrochemikalien. Der Syntheseprozess beinhaltet typischerweise moderate bis gute Ausbeuten, was ihn zu einer praktikablen Route für industrielle Anwendungen macht .

Pharmakologie: Analgetische und entzündungshemmende Eigenschaften

Die Forschung hat gezeigt, dass This compound-Derivate analgetische und entzündungshemmende Eigenschaften besitzen können. Studien haben ihre pharmakologischen Wirkungen untersucht und deuten auf mögliche Anwendungen bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente hin .

Chemische Forschung: Strukturanalyse und Charakterisierung

This compound: wird in der chemischen Forschung zur Strukturanalyse und Charakterisierung verwendet. Seine Derivate werden mit Hilfe der NMR-Spektroskopie und Massenspektrometrie analysiert, um ihre chemischen Eigenschaften und Reaktivitäten zu verstehen. Diese Informationen sind entscheidend für die Entwicklung von Verbindungen mit gewünschten biologischen Aktivitäten .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an initial substrate for the enzymic synthesis of cephalexin

Mode of Action

As a substrate in the enzymic synthesis of Cephalexin, it may interact with enzymes involved in this process . The specific interactions and resulting changes at the molecular level are yet to be elucidated.

Biochemical Pathways

Given its role as a substrate in the synthesis of Cephalexin , it may be involved in the biochemical pathways related to the production of this antibiotic

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Anilinoacetamide are not well-studied. Therefore, the impact of these properties on the bioavailability of 2-Anilinoacetamide is currently unknown. Future pharmacokinetic studies would provide valuable insights into these aspects .

Result of Action

As a substrate in the enzymic synthesis of Cephalexin , it may contribute to the production of this antibiotic, which has known antibacterial effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Future research in this area could provide valuable insights.

Biochemische Analyse

Biochemical Properties

The role of 2-Anilinoacetamide in biochemical reactions is primarily as a substrate for the enzymic synthesis of Cephalexin

Cellular Effects

As a substrate in the synthesis of Cephalexin, it may indirectly influence cell function through the action of this antibiotic .

Molecular Mechanism

The molecular mechanism of 2-Anilinoacetamide primarily involves its role as a substrate in the enzymic synthesis of Cephalexin

Eigenschaften

IUPAC Name |

2-anilinoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBRYTMUEZNYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572083 | |

| Record name | N~2~-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21969-70-0 | |

| Record name | N~2~-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

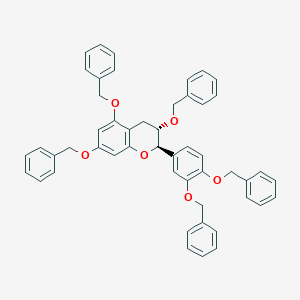

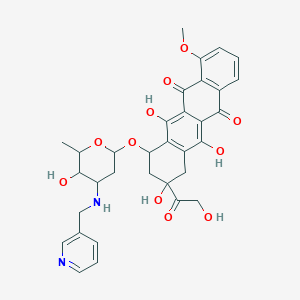

![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

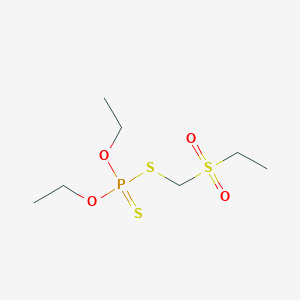

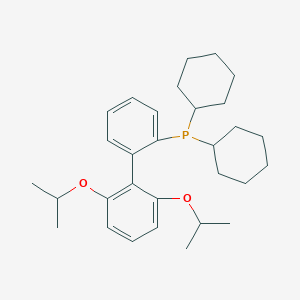

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)

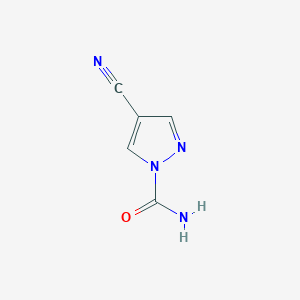

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)